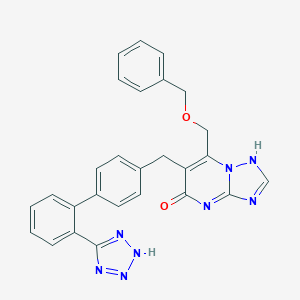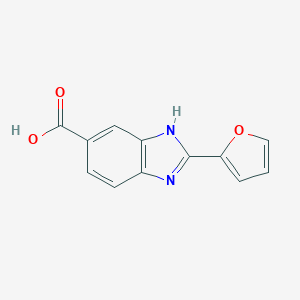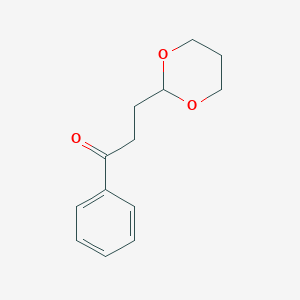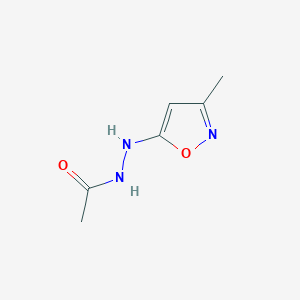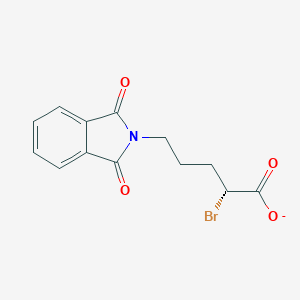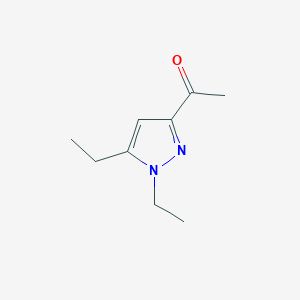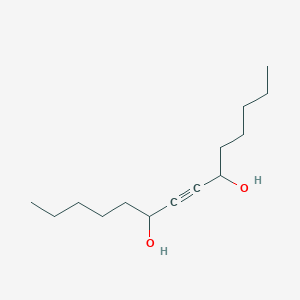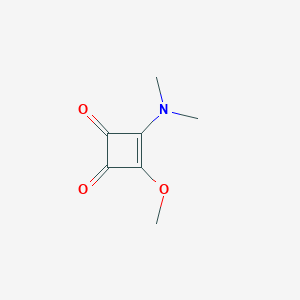
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione, also known as DMAD, is a highly reactive, electron-deficient dienophile that is widely used in organic synthesis. It is a cyclic compound that contains a cyclobutene ring, a methoxy group, and a dimethylamino group. DMAD is a versatile reagent that can be used in a variety of reactions, including Diels-Alder reactions, Michael additions, and cycloadditions.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including as a reagent in organic synthesis, as a probe for studying chemical reactions, and as a building block for the synthesis of complex molecules. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the synthesis of natural products, pharmaceuticals, and materials. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.
Wirkmechanismus
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a highly reactive dienophile that undergoes cycloaddition reactions with dienes and other electron-rich species. The reaction proceeds through a concerted mechanism, in which the diene and the dienophile combine in a single step to form a cyclic intermediate. The reaction is highly exothermic and can be used to generate a variety of complex products.
Biochemische Und Physiologische Effekte
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cells and organisms. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the development of new cancer therapies, as it can induce cell death in cancer cells. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has also been used in the study of neuronal signaling, as it can modulate the activity of certain ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a versatile reagent that can be used in a variety of reactions. It is highly reactive and can be used in both inter- and intramolecular reactions. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is also relatively easy to synthesize and purify. However, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is highly reactive and can be difficult to handle. It can also be toxic to certain cells and organisms, which limits its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study and use of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione. One area of research is the development of new synthetic methodologies using 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione as a reagent. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can also be used in the synthesis of new materials with unique properties. Another area of research is the study of the mechanism of action of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione and its derivatives. This could lead to the development of new therapies for diseases such as cancer and neurological disorders. Finally, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione could be used as a probe for studying chemical reactions and as a building block for the synthesis of complex molecules.
Synthesemethoden
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be synthesized by the reaction of dimethylamine with 2-methoxy-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction between the diene and the dienophile, followed by elimination of the Lewis acid to form the cyclobutene ring. The resulting 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be purified by distillation or chromatography.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIXPMOZQIUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
